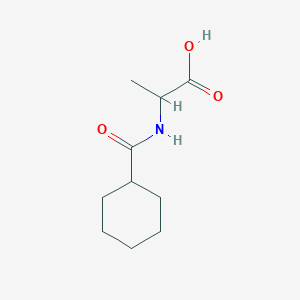
2-(cyclohexylformamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylformamido)propanoic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol It is a derivative of propanoic acid, where a cyclohexylformamido group is attached to the second carbon of the propanoic acid backbone
Métodos De Preparación
The synthesis of 2-(cyclohexylformamido)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with a suitable acylating agent to form the cyclohexylformamide intermediate. This intermediate is then reacted with a propanoic acid derivative under appropriate conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Análisis De Reacciones Químicas
2-(cyclohexylformamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(cyclohexylformamido)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylformamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
2-(cyclohexylformamido)propanoic acid can be compared with other similar compounds, such as:
2-(cyclohexylamino)propanoic acid: This compound has a similar structure but lacks the formamido group.
2-(cyclohexylcarbamoyl)propanoic acid: This compound has a carbamoyl group instead of a formamido group.
2-(cyclohexylmethylamino)propanoic acid: This compound has a methylamino group attached to the cyclohexyl ring. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(cyclohexanecarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBZCFYXVCCLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)
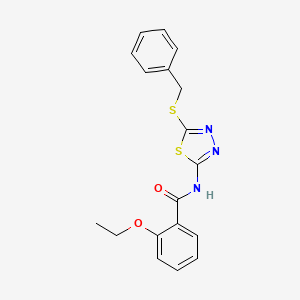

![N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2518597.png)
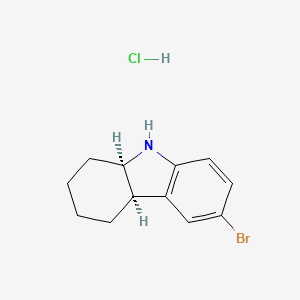
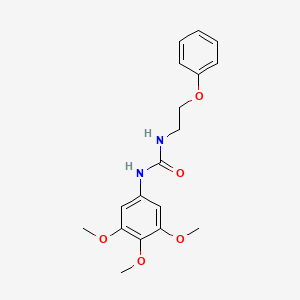

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)
![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)
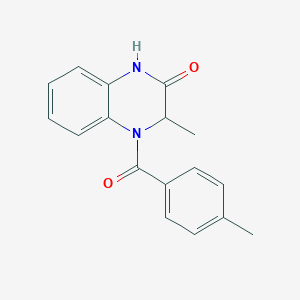
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2518610.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2518613.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
